ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate
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Overview
Description
Ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate is a synthetic organic compound with the molecular formula C15H15N3O4 It is known for its unique chemical structure, which includes an ethyl carbamate group, a cyanoacryloyl group, and an acetylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the acetylanilino intermediate: This step involves the acetylation of aniline to form 4-acetylaniline.
Synthesis of the cyanoacryloyl intermediate: This step involves the reaction of cyanoacetic acid with an appropriate reagent to form the cyanoacryloyl group.
Coupling reaction: The final step involves the coupling of the acetylanilino intermediate with the cyanoacryloyl intermediate in the presence of ethyl carbamate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Substituted products where the cyano group is replaced by other functional groups.
Scientific Research Applications
Ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate can be compared with other similar compounds, such as:
Ethyl carbamate: Known for its presence in fermented foods and beverages, but with different biological properties.
Cyanoacrylate derivatives: Used as adhesives and in biomedical applications.
Acetylanilino compounds: Investigated for their pharmacological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[(Z)-3-(4-acetylanilino)-2-cyanoprop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(21)18-14(20)12(8-16)9-17-13-6-4-11(5-7-13)10(2)19/h4-7,9,17H,3H2,1-2H3,(H,18,20,21)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXAFBPURJNVHU-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=CC=C(C=C1)C(=O)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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